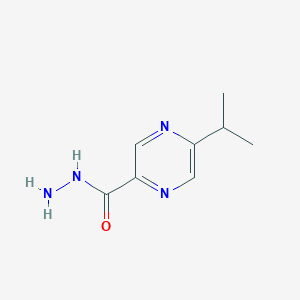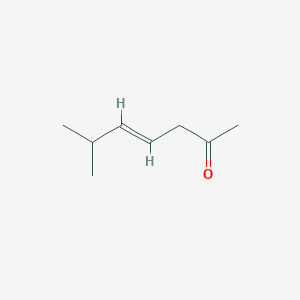![molecular formula C18H17ClN4O4 B011137 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide CAS No. 6486-26-6](/img/structure/B11137.png)
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide, also known as CNOB, is a chemical compound that has gained attention due to its unique properties and potential applications in scientific research. CNOB is a member of the class of azo compounds, which are widely used in various fields, including chemistry, biology, and medicine. In
作用機序
The mechanism of action of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide is complex and not fully understood. 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide is known to bind to proteins and nucleic acids, which can alter their structure and function. 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide can also undergo photoactivation, which can lead to the release of reactive oxygen species and the generation of free radicals. The exact mechanism of action of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide depends on the specific application and experimental conditions.
生化学的および生理学的効果
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been shown to have various biochemical and physiological effects, depending on the specific application and experimental conditions. In biochemistry, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been shown to alter protein-ligand interactions and enzyme kinetics. In cell biology, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been shown to affect intracellular signaling pathways and protein trafficking. In neuroscience, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been shown to affect neuronal activity and synaptic plasticity. The exact biochemical and physiological effects of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide depend on the specific application and experimental conditions.
実験室実験の利点と制限
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has several advantages for lab experiments, including its ability to bind to proteins and nucleic acids, its fluorescence properties, and its potential as a photoactivatable compound. However, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide also has several limitations, including its complex synthesis method, its potential toxicity, and its potential for non-specific binding. Careful control of experimental conditions and the use of appropriate controls are essential for the accurate interpretation of results.
将来の方向性
There are several future directions for the use of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide in scientific research. One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the development of new applications for 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide, such as in drug discovery and development. Additionally, the use of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide in combination with other compounds and techniques, such as optogenetics and CRISPR-Cas9, could lead to new insights into cellular and molecular processes. Overall, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has the potential to be a valuable tool for scientific research in various fields.
合成法
The synthesis of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide involves a series of chemical reactions starting from 4-chloro-2-nitroaniline and 2,4-dimethylphenyl isocyanide. The reaction proceeds through a diazo coupling reaction to form the azo compound, which is then subjected to a Friedel-Crafts acylation reaction to yield the final product, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide. The synthesis of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide is a complex process that requires expertise in organic chemistry and careful control of reaction conditions.
科学的研究の応用
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been widely used in scientific research due to its unique properties, including its ability to bind to proteins and nucleic acids, its fluorescence properties, and its potential as a photoactivatable compound. 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been used in various fields, including biochemistry, cell biology, and neuroscience. In biochemistry, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been used to study protein-ligand interactions and enzyme kinetics. In cell biology, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been used to study intracellular signaling pathways and protein trafficking. In neuroscience, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been used to study neuronal activity and synaptic plasticity.
特性
CAS番号 |
6486-26-6 |
|---|---|
製品名 |
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide |
分子式 |
C18H17ClN4O4 |
分子量 |
388.8 g/mol |
IUPAC名 |
2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C18H17ClN4O4/c1-10-4-6-14(11(2)8-10)20-18(25)17(12(3)24)22-21-15-7-5-13(19)9-16(15)23(26)27/h4-9,17H,1-3H3,(H,20,25) |
InChIキー |
GPZGURVRGFCPNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
その他のCAS番号 |
6486-26-6 |
同義語 |
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide; 2-[(4-chloro-2-nitrophenyl)azo]-n-(2,4-dimethylphenyl)-3-oxo-butanamid; 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxo-Butanamide; Butanamide, 2-[(4-chloro-2-nitrophen |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
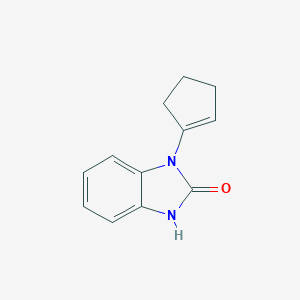
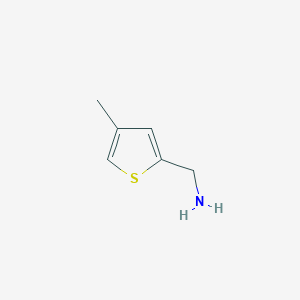
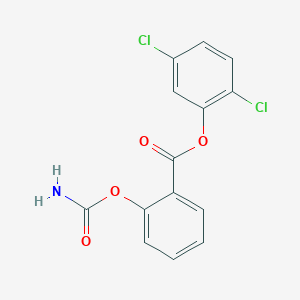
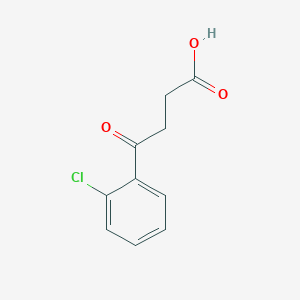
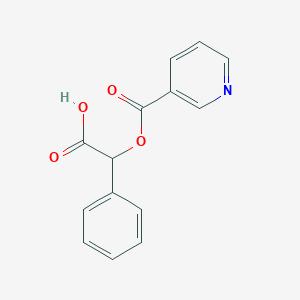
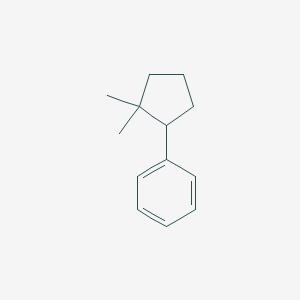
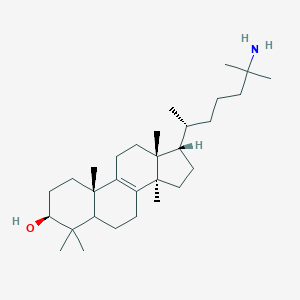
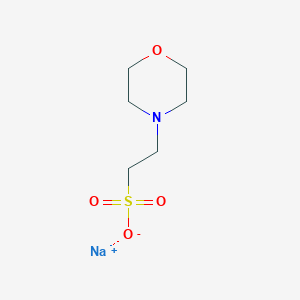
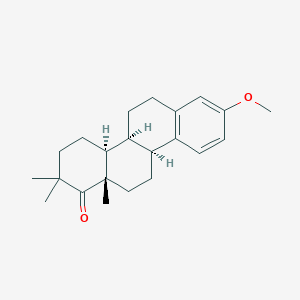
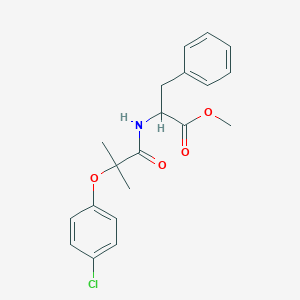
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)
